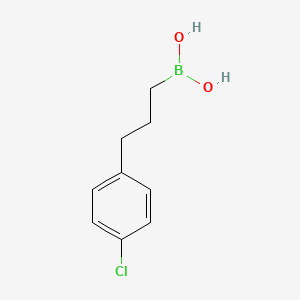

3-(4-氯苯基)丙基硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(4-Chlorophenyl)propylboronic acid is a chemical compound with the molecular formula C9H12BClO2 and a molecular weight of 198.45 . It is commonly used in laboratory settings .

Molecular Structure Analysis

The molecular structure of 3-(4-Chlorophenyl)propylboronic acid consists of a boronic acid group attached to a propyl chain, which is further connected to a chlorophenyl group .Physical and Chemical Properties Analysis

3-(4-Chlorophenyl)propylboronic acid has a predicted density of 1.183±0.06 g/cm3 and a predicted boiling point of 352.6±44.0 °C .科学研究应用

分子结构和振动研究

研究表明,包括类似于 3-(4-氯苯基)丙基硼酸的化合物在内的氯苯基硼酸的结构和振动性质已通过实验和理论方法得到广泛研究。涉及红外和拉曼光谱以及量子化学计算的研究提供了对这些化合物的分子结构、振动和构象的详细见解。例如,Kurt 等人 (2009) 对 3,4-二氯苯基硼酸进行了综合研究,揭示了其几何参数、振动频率和优化的键长,展示了与实验结果的极好一致性 (Kurt et al., 2009)。

有机合成中的催化应用

3-氯苯基硼酸及其衍生物在各种有机合成反应中用作有效催化剂。例如,它们已被用于通过氮杂-Friedel-Crafts 反应有效合成吲哚衍生物,突出了它们在促进温和反应条件和实现优异产率中的作用 (Goswami et al., 2015)。此外,包括与 3-(4-氯苯基)丙基硼酸相关的芳基硼化合物已被确定为有机合成转化中的多功能酸催化剂,由于其稳定性和耐水性,在各种有机反应中发挥着至关重要的作用 (Ishihara & Yamamoto, 1999)。

增强的肿瘤靶向和药物递送

在纳米医学领域,与 3-(4-氯苯基)丙基硼酸密切相关的苯硼酸修饰纳米颗粒已被设计用于靶向药物递送和肿瘤靶向。已证明用苯硼酸衍生物修饰纳米颗粒可以增强肿瘤归巢活性,改善肿瘤积累,并增强抗肿瘤作用,证明了这些化合物在靶向癌症治疗中的潜力 (Wang et al., 2016)。

作用机制

Target of Action

3-(4-Chlorophenyl)propylboronic acid is primarily used as a reagent in the Suzuki-Miyaura (SM) cross-coupling reaction . The primary targets of this compound are the carbon atoms in organic molecules that are involved in the formation of carbon-carbon bonds .

Mode of Action

The compound interacts with its targets through a process known as transmetalation, which is a key step in the SM cross-coupling reaction . In this process, the boronic acid group in the compound transfers an organic group to a metal catalyst, typically palladium . This results in the formation of a new carbon-carbon bond, linking two organic molecules together .

Biochemical Pathways

The SM cross-coupling reaction, facilitated by 3-(4-Chlorophenyl)propylboronic acid, is a part of a larger biochemical pathway involved in the synthesis of complex organic compounds . The newly formed carbon-carbon bonds can significantly alter the structure and function of these compounds, leading to downstream effects such as the creation of new pharmaceutical drugs or the production of polymers .

Result of Action

The primary result of the action of 3-(4-Chlorophenyl)propylboronic acid is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, from pharmaceutical drugs to polymers . On a molecular and cellular level, these new compounds can have a variety of effects, depending on their specific structures and properties.

Action Environment

The action of 3-(4-Chlorophenyl)propylboronic acid is influenced by various environmental factors. For instance, the efficiency of the SM cross-coupling reaction can be affected by the pH of the reaction medium, the temperature, and the presence of a suitable catalyst . Additionally, the stability of the compound can be influenced by factors such as exposure to light and heat.

生化分析

Molecular Mechanism

It is known that organoboron compounds participate in Suzuki–Miyaura coupling reactions, which involve the formation of new carbon-carbon bonds via the process of transmetalation . This suggests that 3-(4-Chlorophenyl)propylboronic acid may exert its effects at the molecular level through similar mechanisms.

Metabolic Pathways

Organoboron compounds are known to participate in transmetalation reactions, suggesting that they may interact with enzymes or cofactors involved in these processes .

属性

IUPAC Name |

3-(4-chlorophenyl)propylboronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BClO2/c11-9-5-3-8(4-6-9)2-1-7-10(12)13/h3-6,12-13H,1-2,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIRZUFFLDCNKQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCCC1=CC=C(C=C1)Cl)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.45 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 6-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2752340.png)

![N-[4-(diethylamino)-2-methylphenyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2752341.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-2-(propan-2-yl)pyrimidin-4-amine](/img/structure/B2752344.png)

![6-(2,5-Dimethoxyphenyl)-2-[(3-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2752349.png)

![4-[4-Methoxy-3-(propan-2-yl)phenyl]-4-oxobutanoic acid](/img/structure/B2752351.png)

![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2752353.png)

![Ruthenate(1-), bis[1,1'-(1R)-[1,1'-binaphthalene]-2,2'-diylbis[1,1-bis(3,5-dimethylphenyl)phosphine-kappaP]]tri-mu-chlorodichlorodi-, hydrogen, compd. with N-methylmethanamine](/img/no-structure.png)